molecular formula C11H13NOS B4766286 N-allyl-2-(phenylthio)acetamide

N-allyl-2-(phenylthio)acetamide

Cat. No.: B4766286
M. Wt: 207.29 g/mol
InChI Key: UAGUCSGYTBCSLM-UHFFFAOYSA-N
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Description

N-Allyl-2-(phenylthio)acetamide is a sulfur-containing acetamide derivative characterized by an allyl group attached to the nitrogen atom and a phenylthio moiety at the α-position of the acetamide backbone. Its synthesis involves reacting 2-(phenylthio)acetyl chloride with allylamine derivatives under basic conditions, as detailed in Scheme 2 of .

Properties

IUPAC Name

2-phenylsulfanyl-N-prop-2-enylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NOS/c1-2-8-12-11(13)9-14-10-6-4-3-5-7-10/h2-7H,1,8-9H2,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UAGUCSGYTBCSLM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCNC(=O)CSC1=CC=CC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues with Varying Substituents

  • N-(Aryl)-2-(phenylthio)acetamides (ST54–ST60): These derivatives feature aryl groups (e.g., nitro, amino, methoxy) on the acetamide nitrogen. Compared to N-allyl-2-(phenylthio)acetamide, their synthesis yields (24–42%) are lower, likely due to the steric and electronic effects of aryl substituents during condensation reactions .
  • N-Allyl-2-(2-methylphenyl)acetamide: This analogue replaces the phenylthio group with a methylphenyl moiety, reducing sulfur-mediated reactivity. Its molecular formula (C₁₂H₁₅NO) and molar mass (189.25 g/mol) differ slightly from the target compound (C₁₁H₁₃NOS, ~207.29 g/mol), suggesting altered solubility and lipophilicity .

Heterocyclic Thioacetamides

  • Thioxothiazolidinyl-Acetamides (e.g., 6o): These compounds incorporate a thioxothiazolidinone ring, enhancing urease inhibitory activity (IC₅₀ = 0.87 µM for 6o). The rigid heterocycle improves target binding compared to the flexible phenylthio group in this compound .
  • Their extended aromatic systems may improve π-π stacking interactions with biological targets relative to the simpler phenylthio group in the target compound .

Allyl-Modified Acetamides

  • N-Allyl-2-(4-chlorophenyl)acetamide (1t) : This chloro-substituted analogue shares the allyl group but lacks sulfur. Its ¹³C NMR spectrum (δ 204.20 ppm for carbonyl) contrasts with sulfur-containing derivatives, where deshielding effects shift carbonyl signals upfield .
  • N-Allyl-2-(N-allylacetamido)-2-(4-chlorophenyl)acetamide: A bis-allylated derivative synthesized via multicomponent reactions. The dual allyl groups increase steric hindrance, reducing synthetic yield (47%) compared to mono-allylated compounds .

Key Data Tables

Table 2. Spectroscopic Data Comparison

Compound ¹³C NMR (δ, ppm) Key Functional Groups Reference
This compound Not reported Phenylthio (C-S), allyl (C=C)
6o 204.20 (C=O), 177.22 (C=S) Thioxothiazolidinone, allyl
1t δ 204.20 (C=O) Chlorophenyl, allyl

Research Findings and Implications

  • Synthetic Efficiency: this compound’s moderate yield (24–42%) contrasts with higher yields for non-sulfur analogues (e.g., 47% for bis-allylated derivatives), suggesting sulfur incorporation complicates purification .
  • Spectroscopic Trends : Sulfur atoms in thioacetamides induce distinct ¹³C NMR shifts (e.g., C=O at δ 177–204 ppm), aiding structural elucidation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-allyl-2-(phenylthio)acetamide
Reactant of Route 2
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N-allyl-2-(phenylthio)acetamide

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